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Compound of Interest

Compound Name: Disodium

Cat. No.: B8443419 Get Quote

Disodium ethylenediaminetetraacetic acid (EDTA), a well-established chelating agent, has

demonstrated significant antifungal properties, positioning it as a candidate for further research

and development in antifungal therapies. This technical guide provides an in-depth analysis of

the initial studies investigating its efficacy, mechanism of action, and synergistic potential with

existing antifungal agents. The information is tailored for researchers, scientists, and drug

development professionals, presenting quantitative data, detailed experimental protocols, and

visual representations of key processes.

Mechanism of Action: Divalent Cation Chelation
The primary antifungal mechanism of disodium EDTA is its ability to chelate divalent cations,

such as calcium (Ca²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), which are essential for

fungal cell wall integrity, enzyme function, and biofilm stability.[1][2][3][4] By sequestering these

ions, EDTA disrupts critical physiological processes, leading to growth inhibition and cell death.

Key consequences of this cation chelation include:

Cell Wall and Membrane Disruption: EDTA's removal of Mg²⁺ and Ca²⁺ ions from the fungal

cell wall and membrane leads to the release of lipopolysaccharide (LPS) molecules,

exposing the inner membrane and increasing its permeability.[1][4] This compromises the

structural integrity of the cell and can lead to cell lysis.

Enzyme Inhibition: Certain fungal enzymes, like chitin synthases in Fusarium graminearum,

require divalent cations such as Mn²⁺ as cofactors. EDTA can chelate these ions, leading to
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a significant reduction in enzymatic activity and thereby inhibiting cell wall synthesis.[1]

Biofilm Destabilization: Divalent cations are crucial for the structural integrity of the

extracellular polymeric substance (EPS) matrix of fungal biofilms. By sequestering these

ions, EDTA destabilizes the biofilm, making the fungal cells more susceptible to other

antimicrobial agents.[4][5][6]

Inhibition of Morphogenesis: In dimorphic fungi like Candida albicans, EDTA has been shown

to inhibit the transition from yeast to hyphal form (filamentation), a key virulence factor.[6]
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Proposed mechanism of action for disodium EDTA's antifungal activity.
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Quantitative Data on Antifungal Activity
The antifungal efficacy of disodium EDTA has been quantified against a range of fungal

species. The following tables summarize key findings from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Disodium EDTA

Fungal Species MIC Range (µg/mL) MIC Range (mM) Reference(s)

Sporothrix spp.

(filamentous)
32 - 128 - [7]

Sporothrix spp.

(yeast)
16 - 64 - [7]

Fusarium spp. - 9.37 - 18.75 [8]

Candida albicans -
25 and 2.5 (significant

metabolic reduction)
[5][9]

Table 2: Efficacy of Disodium EDTA Against Fungal Biofilms

Fungal Species
EDTA
Concentration

Observed Effect Reference(s)

Candida albicans 2.5 mM & 25 mM

Significantly reduced

metabolic activity in

preformed biofilms.

[5][9]

Candida albicans 250 mM
31% reduction in

preformed biofilms.
[6]

Sporothrix spp. 512 µg/mL

47% reduction in

biomass and 45%

reduction in metabolic

activity.

[7]

Cryptococcus

neoformans
0.025 mM - 250 mM

Concentration-

dependent reduction

in biofilm growth.

[10]
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Table 3: Half Maximal Effective Concentration (EC₅₀) of Disodium EDTA Against Black

Aspergilli

Fungal Species EC₅₀ (mmol/L) Reference(s)

Aspergillus carbonarius 2.1 [11]

Aspergillus ibericus 0.9 [11]

Ochratoxigenic Aspergillus

niger
2.0 [11]

Non-ochratoxigenic Aspergillus

niger
4.1 [11]

Experimental Protocols
The following sections detail standardized methodologies for assessing the antifungal

properties of disodium EDTA, synthesized from protocols cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination
(Broth Microdilution)
This protocol is adapted from methodologies used for testing the susceptibility of various fungi

to antifungal agents.[5][8]

Preparation of Fungal Inoculum:

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar)

at 35-37°C for 24-48 hours.

Harvest fungal cells and suspend them in sterile saline or RPMI 1640 medium.

Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a

spectrophotometer or hemocytometer.

Preparation of EDTA and Drug Dilutions:
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Prepare a stock solution of disodium EDTA in sterile distilled water or an appropriate

buffer.

Perform serial twofold dilutions of the EDTA stock solution in a 96-well microtiter plate

using RPMI 1640 medium to achieve the desired concentration range.

Include a drug-free control well (growth control) and a sterility control well (medium only).

Inoculation and Incubation:

Add the standardized fungal inoculum to each well (except the sterility control) to achieve

a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

Incubate the microtiter plate at 35-37°C for 24-48 hours.

MIC Determination:

Determine the MIC as the lowest concentration of EDTA that causes a significant inhibition

of visible growth compared to the growth control. This can be assessed visually or by

reading the optical density at 490 nm with a microplate reader.[5]

Biofilm Susceptibility Assay (XTT Reduction Assay)
This protocol measures the metabolic activity of fungal biofilms and is adapted from studies on

Candida albicans.[5][9]

Biofilm Formation:

Dispense a standardized fungal suspension (e.g., 1 x 10⁶ cells/mL in RPMI) into the wells

of a 96-well flat-bottom microtiter plate.

Incubate the plate at 37°C for a period sufficient to allow biofilm formation (e.g., 24-72

hours).

After the adhesion phase, gently wash the wells with phosphate-buffered saline (PBS) to

remove non-adherent cells.

Treatment with EDTA:
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Add fresh medium containing various concentrations of disodium EDTA to the wells with

preformed biofilms.

Include untreated control wells (biofilm with fresh medium only).

Incubate for a further 24 hours.

XTT Assay:

Prepare a solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-

carboxanilide (XTT) and an electron-coupling agent (e.g., menadione or coenzyme Q₀).

Wash the biofilms with PBS to remove the treatment medium.

Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3

hours.

Measure the colorimetric change (indicative of metabolic activity) at 490 nm using a

microplate reader.

Data Analysis:

Calculate the percentage reduction in metabolic activity compared to the untreated control.
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General experimental workflow for assessing antifungal properties.
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Synergistic Effects with Antifungal Drugs
Disodium EDTA has been shown to act synergistically with conventional antifungal agents,

enhancing their efficacy. This is particularly relevant for treating drug-resistant fungal infections

and biofilms.

Table 4: Synergistic Activity of Disodium EDTA with Antifungals

Fungal
Species

Antifungal
Agent

EDTA
Concentration

Observed
Synergistic
Effect

Reference(s)

Candida albicans

Biofilm

Fluconazole (2.5

& 25 µg/mL)
2.5 mM & 25 mM

Significant

reduction in

biofilm growth

compared to

fluconazole

alone.

[5][9][12]

Aspergillus

fumigatus (in

vivo)

Amphotericin B

Lipid Complex

(ABLC)

30 mg/kg/day

Increased

survival, reduced

fungal burden,

and minimal

angioinvasion in

a rodent model

compared to

either agent

alone.

[3][13]

Sporothrix spp.

Amphotericin B,

Itraconazole,

Terbinafine

Not specified

Synergistic

interaction

observed against

both filamentous

and yeast forms.

[7]

Botrytis cinerea Fenhexamid Not specified

Significantly

enhanced

antifungal

activity.

[2][14]
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The mechanism behind this synergy is likely twofold: EDTA's disruption of the fungal cell wall

and membrane increases the permeability to the partner drug, and its destabilization of the

biofilm matrix exposes planktonic cells that are more susceptible to the antifungal agent.[4][15]

Conclusion
Initial studies provide compelling evidence for the antifungal properties of disodium EDTA

against a variety of fungal pathogens, including clinically relevant yeasts and molds. Its primary

mechanism of action, the chelation of essential divalent cations, leads to the disruption of the

fungal cell wall, inhibition of key enzymes, and destabilization of biofilms. Furthermore, its

demonstrated synergistic effects with conventional antifungal drugs highlight its potential as an

adjunct therapy to overcome drug resistance and improve treatment outcomes for fungal

infections. Further research is warranted to explore its clinical applications, optimize dosing,

and fully elucidate its interactions with different antifungal agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28387883/
https://pubmed.ncbi.nlm.nih.gov/28387883/
https://journals.asm.org/doi/10.1128/aem.01953-12
https://scialert.net/fulltext/?doi=ajb.2008.176.181
https://www.researchgate.net/publication/319270317_Evaluation_of_the_antifungal_effect_of_EDTA_a_metal_chelator_agent_on_Candida_albicans_biofilm
https://pmc.ncbi.nlm.nih.gov/articles/PMC1472214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1472214/
https://www.researchgate.net/publication/367136600_The_antifungal_potential_of_the_chelating_agent_EDTA_against_postharvest_plant_pathogen_Botrytis_cinerea
https://www.researchgate.net/publication/8918980_The_synergistic_effect_of_EDTAantimicrobial_combinations_on_Pseudomonas_aeruginosa
https://www.benchchem.com/product/b8443419#initial-studies-on-the-antifungal-properties-of-disodium-edta
https://www.benchchem.com/product/b8443419#initial-studies-on-the-antifungal-properties-of-disodium-edta
https://www.benchchem.com/product/b8443419#initial-studies-on-the-antifungal-properties-of-disodium-edta
https://www.benchchem.com/product/b8443419#initial-studies-on-the-antifungal-properties-of-disodium-edta
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8443419?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8443419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

